

Technical Support Center: 5-Bromo-2-phenoxynicotinic Acid

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Compound of Interest

Compound Name: 5-Bromo-2-phenoxynicotinic acid

CAS No.: 1215394-12-9

Cat. No.: B1391625

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Welcome to the technical support guide for **5-Bromo-2-phenoxynicotinic acid**. This document is designed for researchers, medicinal chemists, and process development scientists. As a complex substituted pyridine derivative, this compound presents unique challenges and opportunities in experimental design. This guide provides in-depth, field-proven insights into its storage, handling, and use, moving beyond simple instructions to explain the scientific reasoning behind each recommendation. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.

Chemical Profile & Estimated Properties

Direct experimental data for **5-Bromo-2-phenoxynicotinic acid** is not extensively published. Therefore, the following properties are estimated based on its structural analogs, primarily 5-Bromonicotinic acid and other substituted pyridines. This data should be used as a guideline and validated experimentally.

Property	Estimated Value / Observation	Rationale & Key Considerations
Molecular Formula	C ₁₂ H ₈ BrNO ₃	-
Molecular Weight	294.10 g/mol	-
Appearance	Likely a white to off-white or light-yellow crystalline solid.	Based on the appearance of similar compounds like 5-Bromonicotinic acid.[1][2] Color may vary based on purity.
Melting Point	> 180 °C (Decomposition may occur)	The parent 5-Bromonicotinic acid melts at 178-180 °C.[1] The larger phenoxy group may increase the melting point due to increased molecular weight and potential for π -stacking interactions.
Solubility	Water: Poorly soluble. Organic Solvents: Likely soluble in DMSO, DMF; slightly soluble in methanol, ethanol, acetone.	The molecule has a nonpolar phenoxy group and a polar carboxylic acid. Solubility in water is expected to be low. Polar aprotic solvents are the best initial choice.[1]
pKa	~3.0 - 4.0	The pKa of 5-Bromonicotinic acid is predicted to be around 3.08.[1] The electron-withdrawing nature of the 2-phenoxy group may slightly alter this value.

Frequently Asked Questions (FAQs)

Section 1: Storage and Handling

Q1: How should I properly store **5-Bromo-2-phoxynicotinic acid**?

A1: Proper storage is critical to maintain the compound's integrity. Store it in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is between 2-8°C for long-term stability, a common practice for substituted carboxylic acids. The compound should be protected from light and moisture, as many nicotinic acid derivatives can be light-sensitive or hygroscopic.

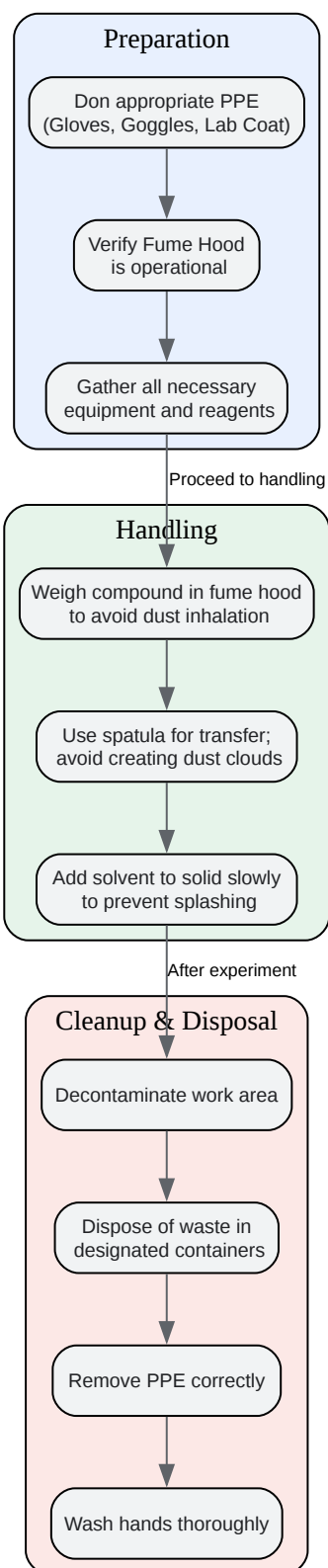
- Expert Insight: The rationale for cold and dry storage is to minimize the potential for two degradation pathways. Firstly, hydrolysis of any trace impurities or reaction with atmospheric moisture. Secondly, decarboxylation, which can sometimes occur in complex aromatic carboxylic acids upon prolonged exposure to heat.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: While a specific Safety Data Sheet (SDS) for this molecule is not available, data from close analogs like 5-Bromonicotinic acid indicates that it should be treated as an irritant.[4] Therefore, the following PPE is mandatory:

- Eye Protection: Safety glasses with side-shields or goggles.[5]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[6]
- Body Protection: A lab coat.
- Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If handling large quantities or if dust formation is likely, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[3]

Below is a standard workflow for safely handling this and similar chemical powders.



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Caption: Safe Handling Workflow for Powdered Reagents.

Section 2: Solubility and Solution Preparation

Q3: I'm having trouble dissolving the compound. What solvents do you recommend?

A3: Due to its aromatic and carboxylic acid nature, **5-Bromo-2-phenoxy nicotinic acid** is expected to have poor solubility in water and nonpolar solvents like hexanes. For most synthetic applications, polar aprotic solvents are the best starting point.

- **Primary Recommendation:** Begin with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
- **Secondary Options:** For reactions where protic solvents are acceptable, try methanol or ethanol. Gentle warming may be required.
- **For Biological Assays:** Preparing a concentrated stock solution in DMSO is standard practice. This stock can then be diluted into aqueous buffers. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.
- **Causality:** The carboxylic acid group can hydrogen bond with protic solvents, while the large, polarizable aromatic system is well-solvated by polar aprotic solvents like DMSO. The bulky phenoxy group, however, adds significant hydrophobic character, limiting aqueous solubility.

Q4: Can I use a base to deprotonate the carboxylic acid and increase aqueous solubility?

A4: Yes, this is a valid strategy for preparing aqueous solutions. By adding a base (e.g., NaOH, KOH, or an organic base like triethylamine), you can form the corresponding carboxylate salt, which will be significantly more water-soluble.

- **Self-Validating Protocol:**
 - Suspend the acid in water.
 - Add a base (e.g., 1 M NaOH) dropwise while stirring.
 - Monitor the pH and observe as the solid dissolves. The compound should be fully dissolved once a stoichiometric amount of base has been added and the pH is neutral or slightly basic.

- Caution: Ensure your downstream application is compatible with the resulting salt and the adjusted pH. Changes in pH can affect reaction outcomes or biological assay conditions.

Section 3: Stability and Reactivity

Q5: What are the known incompatibilities of this compound?

A5: Based on its functional groups, **5-Bromo-2-phenoxy nicotinic acid** is incompatible with:

- Strong Oxidizing Agents: These can react with the electron-rich aromatic rings.
- Strong Bases: While used to form salts, very strong bases (e.g., organolithiums) at low temperatures could potentially lead to complex reactions, such as the formation of hetaryne intermediates, as seen with 5-bromonicotinic acid itself.[7]
- Strong Acids: May lead to unwanted side reactions or degradation under harsh conditions.

Q6: What is the likely synthetic route for this compound? Can this inform potential impurities?

A6: A plausible synthesis involves a nucleophilic aromatic substitution or an etherification reaction. One common method would be the reaction of 5-Bromo-2-hydroxynicotinic acid with phenol or a derivative.[8]

- Expert Insight: Knowing this helps predict potential impurities. The most likely impurities would be unreacted starting materials: 5-Bromo-2-hydroxynicotinic acid and phenol. During purification, it's crucial to use methods that can effectively separate these from the final product.

Troubleshooting Guide

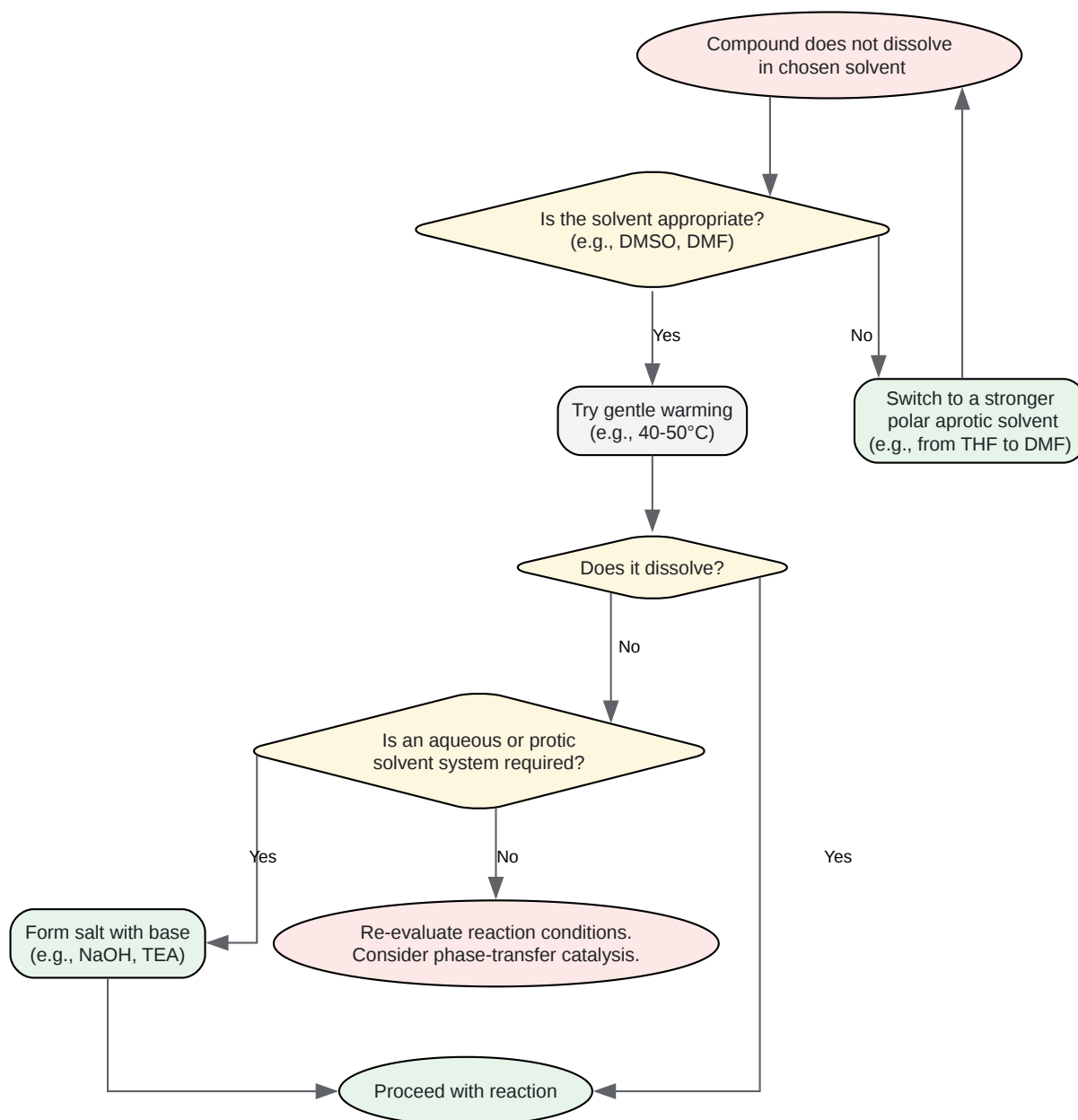
Q: My reaction is not proceeding. What are the common causes?

A: If you are performing a reaction involving the carboxylic acid (e.g., amide coupling) and see no product formation, consider these points:

- Poor Solubility: This is the most common culprit. If your compound is not fully dissolved, the reaction is happening in a heterogeneous mixture, leading to extremely slow rates.

- Solution: Re-evaluate your solvent system. If using DMF or DMSO, ensure the compound is fully dissolved before adding other reagents. Gentle warming (e.g., 40-50°C) can sometimes help, provided your reagents are stable at that temperature.
- Inadequate Activation of the Carboxylic Acid: For amide or ester formation, the carboxylic acid must be activated.
 - Solution: Ensure your coupling reagents (e.g., HATU, HOBt/EDC) are fresh and added under anhydrous conditions. If you are converting to the acid chloride with thionyl chloride or oxalyl chloride, ensure the reaction is complete before adding your nucleophile.[9]
- Steric Hindrance: The 2-phenoxy group is bulky and may sterically hinder the approach of nucleophiles to the C3-carbonyl group.
 - Solution: The reaction may require more forcing conditions: higher temperatures, longer reaction times, or a less hindered nucleophile.

The following decision tree can guide your solubility troubleshooting process.



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Caption: Troubleshooting Workflow for Solubility Issues.

Q: I'm seeing multiple spots on my TLC plate after the reaction. What could they be?

A: Aside from starting material and product, unexpected spots could be:

- Side-products from the Coupling Reagent: Amide coupling reagents like EDC can generate urea byproducts that are sometimes difficult to remove.
- Hydrolysis: If your reaction is not anhydrous, you may be hydrolyzing an activated intermediate back to the starting carboxylic acid.
- Decarboxylation: While less common under typical coupling conditions, heating the acidic compound for extended periods could potentially lead to some decarboxylation.
- Expert Tip: To diagnose, run co-spots on your TLC plate with all starting materials. If you suspect a byproduct from a coupling reagent, run a small-scale control reaction without your limiting reagent and spot that on the TLC for comparison.

Exemplary Experimental Protocol: Amide Coupling

This is a generalized, hypothetical protocol for the synthesis of an amide from **5-Bromo-2-phenoxy nicotinic acid**. It should be adapted and optimized for specific substrates.

Principle: The carboxylic acid is activated in situ using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common peptide coupling reagent, which forms a highly reactive O-acylisourea intermediate. This is then displaced by the amine nucleophile to form the amide bond. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid and facilitate the reaction.

Materials:

- **5-Bromo-2-phenoxy nicotinic acid**
- Amine (e.g., Benzylamine, 1.0 eq)
- HATU (1.1 eq)
- DIPEA (2.5 eq)

- Anhydrous DMF
- Ethyl acetate, 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve **5-Bromo-2-phenoxy nicotinic acid** (1.0 eq) in anhydrous DMF.
- Addition of Reagents: To the stirred solution, add the amine (1.0 eq), followed by HATU (1.1 eq).
- Base Addition: Slowly add DIPEA (2.5 eq) to the reaction mixture at room temperature.
- Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC, checking for the consumption of the starting acid.[\[10\]](#)
- Workup:
 - Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
 - Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted acid), and finally with brine.[\[10\]](#)
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

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